Choline magnesium trisalicylate

Description

This compound is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the salicylate family. this compound inhibits inflammation-related prostaglandin synthesis. This agent's analgesic effect is mediated through peripheral and central pathways, resulting in a decrease in pain perception; its antipyretic effect is mediated via the hypothalamic heat regulation center. (NCI04)

Properties

Key on ui mechanism of action |

Inhibits prostaglandin synthesis; acts on the hypothalamus heat-regulating center to reduce fever; blocks the generation of pain impulses |

|---|---|

CAS No. |

64425-90-7 |

Molecular Formula |

C26H29MgNO10 |

Molecular Weight |

539.8 g/mol |

IUPAC Name |

magnesium;2-carboxyphenolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/3C7H6O3.C5H14NO.Mg/c3*8-6-4-2-1-3-5(6)7(9)10;1-6(2,3)4-5-7;/h3*1-4,8H,(H,9,10);7H,4-5H2,1-3H3;/q;;;+1;+2/p-3 |

InChI Key |

FQCQGOZEWWPOKI-UHFFFAOYSA-K |

SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |

Canonical SMILES |

C[N+](C)(C)CCO.C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Choline Magnesium Trisalicylate: An In-Depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) magnesium trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, leading to a reduction in prostaglandin (B15479496) synthesis. This activity underlies its anti-inflammatory, analgesic, and antipyretic properties. Unlike acetylated salicylates such as aspirin (B1665792), choline magnesium trisalicylate is a non-acetylated salicylate, a characteristic that results in a clinically significant difference in its effect on platelet function. This guide provides a comprehensive overview of the molecular mechanisms of this compound, quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Core Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound functions as a prodrug that is rapidly hydrolyzed to salicylic (B10762653) acid, the active moiety responsible for its therapeutic effects.[1] The principal mechanism by which salicylic acid exerts its anti-inflammatory, analgesic, and antipyretic effects is through the inhibition of prostaglandin synthesis.[2][3] Prostaglandins (B1171923) are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1]

The synthesis of prostaglandins is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[1]

-

COX-2: This isoform is inducible and its expression is significantly upregulated at sites of inflammation by inflammatory stimuli such as cytokines.[1] The prostaglandins produced by COX-2 are the primary mediators of inflammation and pain.[4]

This compound, through its active metabolite salicylic acid, is a weak, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5] This weak direct inhibition of the COX enzymes is a distinguishing feature of non-acetylated salicylates compared to many other NSAIDs.

Suppression of COX-2 Gene Expression

Emerging evidence suggests that a significant component of the anti-inflammatory action of salicylates, including the active metabolite of this compound, is the suppression of COX-2 gene expression.[6] This mechanism is distinct from the direct inhibition of COX enzyme activity. Salicylates have been shown to inhibit the transcription of the COX-2 gene, thereby reducing the amount of COX-2 enzyme available to produce pro-inflammatory prostaglandins.[6] This transcriptional regulation provides a more nuanced control over the inflammatory process compared to simple enzyme inhibition.

Lack of Effect on Platelet Aggregation

A key differentiating feature of this compound is its lack of significant effect on platelet aggregation.[2] This is because it is a non-acetylated salicylate. Aspirin, an acetylated salicylate, irreversibly acetylates a serine residue in the active site of platelet COX-1, leading to a sustained inhibition of thromboxane (B8750289) A2 synthesis and thus, inhibition of platelet aggregation. This compound does not possess this acetyl group and therefore does not irreversibly inhibit platelet COX-1, resulting in a minimal impact on platelet function and bleeding time.

Quantitative Data

The following table summarizes the inhibitory potency of various NSAIDs against COX-1 and COX-2, providing a comparative context for the activity of salicylate, the active metabolite of this compound. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Salicylate | >100 | ~5 µg/mL* | - | [7] |

| Ibuprofen | 12 | 80 | 0.15 | [8] |

| Naproxen | ~7.0 | ~10 | ~0.7 | [9] |

| Diclofenac | ~6.0 | ~0.06 | ~100 | [9] |

| Celecoxib | ~15 | ~0.05 | ~300 | [9] |

*Note: The IC50 value for salicylate is for the inhibition of prostaglandin E2 release in human A549 cells stimulated with interleukin-1β, which reflects COX-2 activity in a cellular context.[7] Direct enzymatic assays show very weak inhibition of purified COX-1 and COX-2 by salicylate.[6]

Experimental Protocols

In Vitro COX Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibition of COX-1 and COX-2 by a test compound.

Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine or human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound/salicylate)

-

Reaction buffer (e.g., Tris-HCl)

-

Detection system to measure prostaglandin production (e.g., PGE2 EIA kit)

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a multi-well plate, add the reaction buffer, the COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.

-

Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction (e.g., by adding a strong acid).

-

Quantify the amount of prostaglandin (e.g., PGE2) produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

Cell-Based Assay for Prostaglandin Synthesis Inhibition

This protocol describes a method for measuring the inhibition of prostaglandin E2 (PGE2) synthesis in a cellular context.

Objective: To determine the effect of a test compound on PGE2 production in cultured cells.

Materials:

-

Cell line capable of producing PGE2 upon stimulation (e.g., murine macrophage RAW 264.7 cells or human A549 lung carcinoma cells)

-

Cell culture medium and supplements

-

Stimulating agent to induce COX-2 expression (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β])

-

Test compound

-

PGE2 ELISA kit

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach a suitable confluency.

-

Pre-treat the cells with various concentrations of the test compound or vehicle control for a specified period.

-

Stimulate the cells with the inducing agent (e.g., LPS or IL-1β) to induce COX-2 expression and PGE2 production.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE2 synthesis inhibition for each concentration of the test compound relative to the stimulated vehicle control.

Signaling Pathways

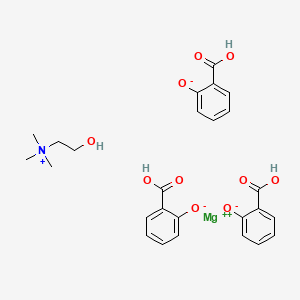

Prostaglandin Synthesis Pathway and Inhibition by this compound

Caption: Prostaglandin synthesis pathway and sites of inhibition by this compound.

Potential Involvement of the NF-κB Signaling Pathway

While the primary mechanism of action of this compound is through the inhibition of the COX pathway, there is evidence to suggest that salicylates may also exert anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Studies have shown that salicylates can inhibit the activation of NF-κB by preventing the degradation of IκB.[10][11] This effect appears to be independent of COX inhibition.[11] The precise contribution of NF-κB inhibition to the overall therapeutic effects of this compound requires further investigation.

Caption: Potential inhibition of the NF-κB signaling pathway by salicylates.

Conclusion

The mechanism of action of this compound is multifaceted, with its primary therapeutic effects stemming from the inhibition of prostaglandin synthesis via the COX pathway. Its active metabolite, salicylate, is a weak direct inhibitor of COX-1 and COX-2 but also suppresses the expression of the inducible COX-2 enzyme. A key clinical feature is its lack of significant antiplatelet effects, distinguishing it from aspirin. Furthermore, emerging research points to the potential involvement of the NF-κB signaling pathway as an additional anti-inflammatory mechanism. A thorough understanding of these molecular actions is crucial for the rational use of this compound in clinical practice and for guiding future drug development efforts in the field of anti-inflammatory therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound | C26H29MgNO10 | CID 54682045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Articles [globalrx.com]

- 4. Articles [globalrx.com]

- 5. drugs.com [drugs.com]

- 6. pnas.org [pnas.org]

- 7. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Salicylates inhibit I kappa B-alpha phosphorylation, endothelial-leukocyte adhesion molecule expression, and neutrophil transmigration - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Magnesium Trisalicylate and the Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) magnesium trisalicylate (CMT) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the non-acetylated salicylate (B1505791) class. Its therapeutic effects as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to the inhibition of prostaglandin (B15479496) synthesis. This technical guide provides an in-depth analysis of the mechanism of action of CMT, focusing on its interaction with the arachidonic acid cascade and the subsequent reduction in prostaglandin production. Quantitative data on its inhibitory effects are presented, alongside detailed experimental protocols for assessing cyclooxygenase (COX) inhibition and prostaglandin levels. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of the pharmacodynamics of this compound.

Introduction

Prostaglandins (B1171923) are a group of lipid compounds derived from fatty acids that play a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes.[3] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed in most tissues and is involved in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation.[1]

Choline magnesium trisalicylate is a non-acetylated salicylate that, upon oral administration, is hydrolyzed to its active moiety, salicylic (B10762653) acid.[1][4] Unlike acetylated salicylates such as aspirin (B1665792), which irreversibly inhibits COX enzymes through acetylation, salicylic acid is a weak, reversible, and non-selective inhibitor of both COX-1 and COX-2.[5][6] This distinction in its mechanism of action contributes to its different clinical profile, notably its minimal effect on platelet aggregation.[1][7][8]

Mechanism of Action: Inhibition of Cyclooxygenase

The anti-inflammatory, analgesic, and antipyretic properties of this compound are a direct consequence of the inhibition of COX enzymes by its active metabolite, salicylic acid.[2][9] By binding to the active site of COX-1 and COX-2, salicylic acid competitively inhibits the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for all other prostaglandins and thromboxanes.[9] This leads to a reduction in the synthesis of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2), thereby mitigating the inflammatory response, pain signaling, and febrile mechanisms.[10]

It is important to note that salicylic acid is considered a weak inhibitor of COX enzymes in vitro, particularly when compared to other NSAIDs.[6] However, it demonstrates effective inhibition of prostaglandin synthesis in vivo.[10][11] This suggests a more complex mechanism that may involve factors beyond simple competitive inhibition of the enzyme's active site.

Signaling Pathway of Prostaglandin Synthesis Inhibition

The following diagram illustrates the arachidonic acid cascade and the point of inhibition by salicylic acid, the active metabolite of this compound.

Quantitative Data on COX Inhibition

The inhibitory potency of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The following tables summarize the available quantitative data for salicylic acid, the active metabolite of this compound.

Table 1: In Vitro IC50 Values for Salicylic Acid

| Enzyme | IC50 | Assay Conditions | Reference(s) |

| COX-1 | Weak inhibitor; specific IC50 often not reported due to low potency. | Various in vitro assays | [6] |

| COX-2 | >100 µg/mL (~500 µmol/L) | In the presence of high (30 µM) arachidonic acid | [12] |

| COX-2 | ≈5 µg/mL | In the absence or presence of low (1 or 10 µM) arachidonic acid | [12] |

| COX-2 | ≈5 x 10⁻⁶ M | Inhibition of PGE₂ synthesis in PMA-stimulated HFF cells | [13] |

Note: The inhibitory effect of salicylic acid on COX-2 is dependent on the concentration of the substrate, arachidonic acid.

Table 2: Comparative Effects of Salicylates on Prostaglandin and Thromboxane Synthesis

| Compound | Effect on Gastroduodenal Mucosal Prostaglandin Content | Effect on Plasma Prostaglandin F2α | Effect on Platelet Thromboxane Biosynthesis | Reference(s) |

| Aspirin | >90% reduction | 58% reduction | Significant inhibition | [7][14][15] |

| Salsalate (B1681409)/Salicylic Acid | No significant change | 11% reduction | No significant effect | [7][14][15] |

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to evaluate the inhibitory effects of compounds like this compound on prostaglandin synthesis.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a method to determine the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of a test compound on purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human COX-1 and recombinant human COX-2 are commonly used.[16]

-

Assay Principle: A variety of methods can be employed, including colorimetric, fluorometric, chemiluminescent, or radiochemical assays, to measure the production of prostaglandins (e.g., PGE2) or the consumption of a substrate.[16][17]

-

Procedure: a. The test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. b. The test compound dilutions are pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer at a controlled temperature (e.g., 37°C) for a specified time. c. The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid. d. The reaction is allowed to proceed for a defined period and then terminated. e. The amount of prostaglandin produced is quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: a. The percentage of inhibition for each concentration of the test compound is calculated relative to a vehicle control (no inhibitor). b. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.[18]

Whole Blood Assay for COX Inhibition

This ex vivo assay measures the inhibition of COX-1 and COX-2 in a more physiologically relevant environment.

Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 activity in human whole blood.

Methodology:

-

Sample Collection: Freshly drawn human blood is collected into tubes containing an anticoagulant.

-

COX-1 Activity Measurement (Thromboxane B2 Production): a. Aliquots of whole blood are incubated with various concentrations of the test compound. b. Blood is allowed to clot, which stimulates platelets to produce thromboxane A2 (TXA2), a process dependent on COX-1 activity. c. TXA2 is unstable and rapidly metabolizes to the stable thromboxane B2 (TXB2). d. The serum is separated by centrifugation, and the concentration of TXB2 is measured by ELISA or other immunoassays.[19][20]

-

COX-2 Activity Measurement (Prostaglandin E2 Production): a. To specifically measure COX-2 activity, COX-1 is first selectively and irreversibly inhibited by pre-incubating the blood with a low concentration of aspirin. b. The blood is then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the expression of COX-2.[19][20] c. The blood is incubated with various concentrations of the test compound. d. The plasma is separated, and the concentration of PGE2, a major product of COX-2, is measured by ELISA.[19][20]

-

Data Analysis: The IC50 values for COX-1 and COX-2 inhibition are calculated as described in the in vitro assay.

Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2) Quantification by ELISA

This protocol describes the general principle of a competitive enzyme-linked immunosorbent assay for the quantification of PGE2 or TXB2 in biological samples.

Objective: To measure the concentration of PGE2 or TXB2 in samples such as cell culture supernatant, plasma, or serum.

Methodology:

-

Principle: This is a competitive immunoassay where the prostaglandin in the sample competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of binding sites on an antibody coated onto a microplate.

-

Procedure: a. Standards of known prostaglandin concentration and the unknown samples are added to the wells of the antibody-coated microplate. b. An enzyme-conjugated prostaglandin (e.g., PGE2-alkaline phosphatase or TXB2-HRP) is added to each well. c. The plate is incubated to allow for competitive binding. d. The plate is washed to remove any unbound reagents. e. A substrate for the enzyme is added, which results in a color change. f. The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of the prostaglandin in the unknown samples is then determined by interpolating their absorbance values from the standard curve.[18]

Experimental Workflow Visualization

The following diagram provides a generalized workflow for assessing the inhibition of prostaglandin synthesis by a test compound.

Conclusion

This compound exerts its therapeutic effects through the inhibition of prostaglandin synthesis, mediated by its active metabolite, salicylic acid. As a weak, non-selective, and reversible inhibitor of both COX-1 and COX-2, it differs significantly from acetylated salicylates like aspirin. This is most evident in its lack of significant antiplatelet activity. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the pharmacodynamics of this compound and other non-acetylated salicylates. The visualization of the underlying signaling pathway and experimental workflows aims to provide a clear and concise framework for future studies in this area.

References

- 1. Does non-acetylated salicylate inhibit thromboxane biosynthesis in human platelets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Making pretty diagrams with GraphViz [steveliles.github.io]

- 3. The arachidonic acid cascade. The prostaglandins, thromboxanes and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of this compound and acetylsalicylic acid in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Correspondence (letter to the editor): Some Additional Comments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of the effect of aspirin and this compound on thromboxane biosynthesis in human platelets: role of the acetyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of this compound as an alternative to aspirin for patients with bleeding tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salicylate or aspirin inhibits the induction of the inducible nitric oxide synthase in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of aspirin and salicylate in relation to inhibition of arachidonate cyclooxygenase and antiinflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aspirin, salicylate and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aspirin’s Active Metabolite Salicylic Acid Targets High Mobility Group Box 1 to Modulate Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jdpharmaceuticals.com [jdpharmaceuticals.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. ajmc.com [ajmc.com]

- 20. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Pharmacodynamics of Choline Magnesium Trisalicylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) magnesium trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) with a unique pharmacodynamic profile that distinguishes it from traditional salicylates like aspirin. As a non-acetylated salicylate (B1505791), it functions as a prodrug, rapidly hydrolyzing to salicylic (B10762653) acid, its active moiety. The primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins (B1171923) and other inflammatory mediators. This inhibition underlies its anti-inflammatory, analgesic, and antipyretic properties. A key differentiating feature is its minimal impact on platelet aggregation, a significant advantage in patients with bleeding tendencies. This guide provides a comprehensive overview of the pharmacodynamics of choline magnesium trisalicylate, including its mechanism of action, quantitative data on its enzymatic and physiological effects, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] It is a non-selective inhibitor of both COX-1 and COX-2.[1][2]

-

COX-1 Inhibition: The inhibition of the constitutively expressed COX-1 enzyme is associated with some of the adverse effects of NSAIDs, such as gastrointestinal irritation.

-

COX-2 Inhibition: The inhibition of the inducible COX-2 enzyme, which is upregulated at sites of inflammation, is primarily responsible for the anti-inflammatory and analgesic effects of the drug.[4]

The active metabolite, salicylate, is a weak, reversible, and competitive inhibitor of COX enzymes.[5] Its inhibitory effect on COX-2 is notably dependent on the concentration of the substrate, arachidonic acid.[6] At lower arachidonic acid concentrations, typical of inflammatory sites, salicylate is an effective inhibitor of COX-2.[6]

Beyond direct COX inhibition, other proposed mechanisms may contribute to its anti-inflammatory effects, including:

-

Inhibition of Chemotaxis: Salicylates can inhibit the migration of neutrophils to sites of inflammation.[7]

-

Alteration of Lymphocyte Activity: Salicylates have been shown to suppress lymphocyte transformation and proliferation.[8]

-

Inhibition of Neutrophil Aggregation/Activation: Salicylates may interfere with neutrophil adhesion and activation.[9]

-

Decreased Proinflammatory Cytokine Levels: There is evidence that salicylates can inhibit the expression of pro-inflammatory cytokines.

The choline and magnesium components of the drug may also contribute to its overall therapeutic profile, although their specific roles in the pharmacodynamics are not fully elucidated.

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize the available quantitative data on the pharmacodynamic effects of the active metabolite of this compound, salicylic acid. It is important to note that IC50 values can vary depending on the specific experimental conditions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Sodium Salicylate

| Enzyme | IC50 (µg/mL) | Arachidonic Acid Concentration (µM) | Cell Line | Reference |

| COX-2 | 5 | Co-incubated with IL-1β for 24 hr | Human A549 | [6] |

| COX-2 | >100 | 30 | Human A549 | [6] |

Table 2: Effects of Salicylate on Lymphocyte Function

| Parameter | Effect | Concentration | Cell Type | Reference |

| DNA Synthesis (PHA/PPD stimulated) | Suppression | Proportional to concentration | Human peripheral blood lymphocytes | [8] |

| RNA and Protein Synthesis (stimulated) | Less pronounced suppression | Not specified | Human peripheral blood lymphocytes | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacodynamics of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against COX-1 and COX-2.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactor solution (e.g., hematin, glutathione)

-

Test compound (e.g., sodium salicylate) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Prostaglandin screening ELISA kit (e.g., for PGE2)

-

96-well microplate

-

Plate reader

Procedure:

-

Reagent Preparation: Prepare all solutions and dilute the COX enzyme to the desired concentration in the reaction buffer.

-

Enzyme Incubation: Add the reaction buffer, cofactor solution, and COX enzyme to each well of a 96-well plate.

-

Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate for 10-20 minutes at 37°C.

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., 1 M HCl).

-

Prostaglandin Quantification: Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration using non-linear regression analysis.[10]

Prostaglandin E2 (PGE2) Release Assay in Cell Culture

This assay measures the inhibition of PGE2 release from cultured cells, providing a more physiologically relevant assessment of COX inhibition.

Materials:

-

Human cell line (e.g., A549 lung carcinoma cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Inducing agent (e.g., Interleukin-1β)

-

Test compound (e.g., sodium salicylate)

-

PGE2 ELISA kit

Procedure:

-

Cell Culture: Culture A549 cells in appropriate flasks or plates until they reach 80-90% confluency.

-

COX-2 Induction: Replace the culture medium with fresh medium containing IL-1β (e.g., 1 ng/mL) to induce COX-2 expression. Incubate for 24 hours.

-

Inhibitor Treatment: After the induction period, wash the cells and replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

-

Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 30 minutes).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Measure the concentration of PGE2 in the collected supernatants using a commercial ELISA kit.[5]

-

Data Analysis: Calculate the percentage of inhibition of PGE2 release for each inhibitor concentration compared to the vehicle control and determine the IC50 value.[5]

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This in vivo model is widely used to assess the acute anti-inflammatory activity of test compounds.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test compound (e.g., this compound) administered orally or intraperitoneally

-

Plethysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the test compound or vehicle to the respective groups of animals.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.[11][12][13][14][15]

Hot Plate Test in Mice (Analgesic Activity)

This test is used to evaluate the central analgesic activity of a compound by measuring the reaction time of the animal to a thermal stimulus.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)

-

Test compound (e.g., this compound) administered orally or intraperitoneally

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions.

-

Baseline Measurement: Place each mouse individually on the hot plate and record the reaction time (latency) for paw licking or jumping. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle to the respective groups of animals.

-

Post-treatment Measurement: Measure the reaction time on the hot plate at various time points after compound administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each group at each time point using the following formula: % MPE = [(Post-treatment latency - Pre-treatment latency) / (Cut-off time - Pre-treatment latency)] x 100[16][17][18][19][20]

Whole Blood Platelet Aggregation Assay

This assay assesses the effect of a compound on platelet function.

Materials:

-

Freshly drawn human whole blood collected in sodium citrate (B86180) tubes

-

Platelet aggregation agonists (e.g., adenosine (B11128) diphosphate (B83284) (ADP), collagen, arachidonic acid)

-

Whole blood aggregometer

-

Test compound (e.g., this compound)

Procedure:

-

Blood Collection: Collect venous blood from healthy, drug-free volunteers.

-

Incubation: Incubate aliquots of whole blood with either the test compound at various concentrations or vehicle for a specified time at 37°C.

-

Aggregation Measurement: Place the blood sample in the aggregometer cuvette. Add a platelet agonist to induce aggregation.

-

Data Acquisition: The aggregometer measures the change in electrical impedance as platelets aggregate on the electrodes.

-

Data Analysis: The extent of platelet aggregation is quantified and compared between the treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to the pharmacodynamics of this compound.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for in vitro COX inhibition assay.

Caption: Experimental workflow for carrageenan-induced paw edema assay.

Conclusion

This compound presents a valuable therapeutic option in the management of pain and inflammation, particularly for patients at risk for bleeding complications associated with traditional NSAIDs. Its pharmacodynamic profile, characterized by non-selective, reversible inhibition of COX enzymes and minimal effects on platelet function, is well-documented. The provided experimental protocols offer a framework for the continued investigation and characterization of this and other anti-inflammatory compounds. Further research to elucidate the precise contributions of the choline and magnesium moieties and to explore the secondary mechanisms of action will enhance our understanding and optimize the clinical application of this drug.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. What is the mechanism of Sodium Salicylate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. The effect of salicylate on the metabolism of normal and stimulated human lymphocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modes of action of aspirin-like drugs: Salicylates inhibit Erk activation and integrin-dependent neutrophil adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 16. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 17. dol.inf.br [dol.inf.br]

- 18. researchgate.net [researchgate.net]

- 19. maze.conductscience.com [maze.conductscience.com]

- 20. meliordiscovery.com [meliordiscovery.com]

Choline Magnesium Trisalicylate: A Technical Examination of its Cyclooxygenase Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) magnesium trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the salicylate (B1505791) class.[1] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic properties, are attributed to its inhibition of cyclooxygenase (COX) enzymes.[2][3] This technical guide provides an in-depth analysis of the available scientific information regarding the selectivity of choline magnesium trisalicylate for the two primary COX isoforms, COX-1 and COX-2. While the compound is broadly characterized as a non-selective inhibitor, this guide will delve into the nuances of this classification, detail the experimental methodologies used to determine COX selectivity, and present relevant biochemical pathways.

Introduction to Cyclooxygenase and its Isoforms

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It catalyzes the conversion of arachidonic acid into prostaglandins (B1171923) and other pro-inflammatory mediators.[4] Two principal isoforms of this enzyme have been identified:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological processes. These include maintaining the integrity of the gastrointestinal mucosa, regulating renal blood flow, and facilitating platelet aggregation.[5]

-

COX-2: In contrast, COX-2 is an inducible enzyme. Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[5] The prostaglandins produced by COX-2 are major contributors to the pain, swelling, and fever associated with inflammation.[5]

The differential functions of these two isoforms are a cornerstone of modern NSAID development. The therapeutic, anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of COX-2, while many of the common adverse effects, such as gastrointestinal bleeding and renal dysfunction, are linked to the inhibition of the constitutively active COX-1.[6]

This compound: Mechanism of Action

This compound is a non-acetylated salicylate that functions as a non-selective inhibitor of both COX-1 and COX-2.[1][5] By blocking the activity of these enzymes, it reduces the synthesis of prostaglandins, thereby alleviating pain and inflammation.[1] Unlike aspirin, which irreversibly acetylates and inactivates COX enzymes, the inhibitory action of non-acetylated salicylates like this compound is reversible.

Quantitative Analysis of COX-1 vs. COX-2 Selectivity

A comprehensive search of the scientific literature did not yield specific quantitative data, such as IC50 values, for the inhibition of COX-1 and COX-2 by this compound. The available information consistently categorizes it as a non-selective inhibitor, implying that it affects both isoforms without a strong preference for one over the other.

To provide a comparative context for the audience, the following table summarizes the COX-1 and COX-2 inhibitory concentrations (IC50) for a range of other common NSAIDs. This data illustrates the spectrum of selectivity observed within this drug class.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Selectivity Profile |

| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |

| Diclofenac | 0.076 | 0.026 | 2.9 | COX-2 Selective |

| Meloxicam | 37 | 6.1 | 6.1 | COX-2 Selective |

| Rofecoxib | > 100 | 25 | > 4.0 | COX-2 Selective |

| Piroxicam | 47 | 25 | 1.9 | Non-selective |

| Ibuprofen | 12 | 80 | 0.15 | Non-selective |

| Indomethacin | 0.0090 | 0.31 | 0.029 | Non-selective |

| Nabumetone (6-MNA) | 149 | 230 | 0.65 | Non-selective |

Data sourced from a study using human peripheral monocytes.[7]

Experimental Protocols for Determining COX Selectivity

The determination of an NSAID's selectivity for COX-1 versus COX-2 is crucial for predicting its therapeutic efficacy and potential side-effect profile. Several in vitro and ex vivo methods are commonly employed for this purpose.

In Vitro Enzyme Inhibition Assays

These assays utilize purified recombinant COX-1 and COX-2 enzymes to directly measure the inhibitory activity of a compound.

Generalized Protocol:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are prepared and quantified.

-

Incubation: The enzymes are incubated with a range of concentrations of the test compound (e.g., this compound) and a substrate, typically arachidonic acid.

-

Detection: The production of a specific prostaglandin (B15479496), such as prostaglandin E2 (PGE2), is measured. Common detection methods include enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2. The ratio of COX-1 IC50 to COX-2 IC50 is then determined to quantify the selectivity.

Human Whole Blood Assay

This ex vivo assay is considered to be more physiologically relevant as it accounts for factors such as plasma protein binding.[8]

Generalized Protocol:

-

Blood Collection: Fresh venous blood is collected from healthy volunteers into tubes containing an anticoagulant.

-

COX-1 Activity Measurement: To measure COX-1 activity, whole blood is allowed to clot, which induces platelet aggregation and the production of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the COX-1-derived thromboxane A2. The concentration of TXB2 is measured in the serum.

-

COX-2 Activity Measurement: To measure COX-2 activity, a separate aliquot of whole blood is incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes. The subsequent production of PGE2 is then measured in the plasma.

-

Inhibition Studies: The assays are performed in the presence of varying concentrations of the test compound.

-

Data Analysis: The IC50 values for the inhibition of TXB2 production (COX-1) and PGE2 production (COX-2) are determined, and the selectivity ratio is calculated.

Signaling Pathways and Experimental Workflows

Prostaglandin Synthesis Pathway

The following diagram illustrates the enzymatic conversion of arachidonic acid to prostaglandins by the COX enzymes and the site of inhibition by this compound.

References

- 1. Articles [globalrx.com]

- 2. drugs.com [drugs.com]

- 3. reference.medscape.com [reference.medscape.com]

- 4. This compound | C26H29MgNO10 | CID 54682045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Pathways Affected by Choline Magnesium Trisalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Choline (B1196258) magnesium trisalicylate is a non-steroidal anti-inflammatory drug (NSAID) that distinguishes itself from traditional salicylates like aspirin (B1665792). As a non-acetylated salicylate (B1505791), it functions as a prodrug, undergoing hydrolysis to release its active moiety, salicylic (B10762653) acid. While its primary therapeutic effects—analgesia, antipyresis, and anti-inflammation—are well-documented, a deeper understanding of its impact on cellular signaling pathways is crucial for targeted drug development and optimization. This technical guide provides an in-depth exploration of the core cellular pathways modulated by choline magnesium trisalicylate, with a focus on the Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This document summarizes key quantitative data, provides detailed experimental protocols for investigating these pathways, and includes visualizations to elucidate complex molecular interactions and workflows.

Introduction

This compound is a member of the salicylate family of NSAIDs, indicated for the management of mild to moderate pain, fever, and inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1] Unlike aspirin, it is a non-acetylated salicylate, which contributes to its distinct pharmacological profile, including a reduced impact on platelet aggregation.[2] The therapeutic efficacy of this compound is primarily attributed to its active metabolite, salicylic acid, which modulates key inflammatory signaling pathways.[3] This guide will dissect the molecular mechanisms underlying the action of this compound, providing a technical resource for researchers in pharmacology and drug development.

Cyclooxygenase (COX) Pathway Modulation

The hallmark of NSAID activity is the inhibition of cyclooxygenase enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[4] this compound, through its active salicylate component, weakly and non-selectively inhibits both COX-1 and COX-2.[2] However, a significant aspect of its anti-inflammatory action is the suppression of de novo COX-2 gene expression, rather than potent direct enzymatic inhibition.[3][5]

Data Presentation: COX Inhibition

While this compound itself is a prodrug, the inhibitory activity of its active metabolite, salicylate, has been characterized. It is important to note that salicylic acid is a weak direct inhibitor of COX enzymes compared to other NSAIDs.[6] Its primary mechanism in reducing prostaglandin (B15479496) synthesis in an inflammatory context is the suppression of COX-2 induction.[7]

| Compound | Target | Assay | IC50 | Notes |

| Sodium Salicylate | COX-2 Activity (in situ) | PGE2 Release from IL-1β-stimulated A549 cells | 5 µg/mL | This value reflects the inhibition of prostaglandin production in a cellular context, which includes the effect on COX-2 expression, rather than direct enzymatic inhibition.[7] |

| Sodium Salicylate | COX-2 Activity (in vitro) | Direct enzymatic assay with 30 µM arachidonic acid | >100 µg/mL | Demonstrates the weak direct inhibitory effect of salicylate on the COX-2 enzyme, especially at higher substrate concentrations.[7] |

Signaling Pathway Diagram: COX Pathway

Caption: Inhibition of the Cyclooxygenase (COX) Pathway by this compound.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol describes a method to determine the inhibitory effect of a compound on COX-1 and COX-2 activity by measuring prostaglandin E2 (PGE2) production.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (or its active metabolite, salicylic acid)

-

Reaction Buffer (0.1 M Tris-HCl, pH 8.0)

-

Hemin (B1673052) (cofactor)

-

PGE2 ELISA kit

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of this compound/salicylic acid in a suitable solvent (e.g., DMSO). Prepare working dilutions of the test compound, enzymes, arachidonic acid, and hemin in Reaction Buffer.

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add Reaction Buffer, hemin, and either COX-1 or COX-2 enzyme to each well. Add serial dilutions of the test compound to the respective wells. Include wells for vehicle control (solvent only) and a positive control (a known COX inhibitor).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding a fixed concentration of arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

-

PGE2 Quantification: Measure the concentration of PGE2 in each well using a commercial ELISA kit according to the manufacturer's instructions.[8]

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate gene transcription. Salicylates have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[9]

Signaling Pathway Diagram: NF-κB Pathway

Caption: Inhibition of the NF-κB Signaling Pathway by this compound.

Experimental Protocol: Western Blot for IκBα Degradation

This protocol details the steps to assess the effect of this compound on IκBα degradation in response to an inflammatory stimulus.

Materials:

-

Cell line responsive to inflammatory stimuli (e.g., THP-1, A549)

-

Cell culture medium and supplements

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

This compound/salicylic acid

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against IκBα

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound/salicylic acid for 1-2 hours. Stimulate the cells with an inflammatory agent (e.g., 10 ng/mL TNF-α) for a time course (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-IκBα antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane and apply ECL detection reagent.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensity using densitometry software. A loading control (e.g., β-actin or GAPDH) should be used for normalization. A decrease in the IκBα band intensity upon stimulation, which is rescued by the drug, indicates inhibition of IκBα degradation.[10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways, are crucial in transducing extracellular signals into cellular responses, including inflammation. Salicylates have been shown to modulate these pathways, typically by inhibiting ERK and JNK activation while activating the p38 MAPK pathway. The activation of p38 by salicylates may contribute to their anti-inflammatory effects through mechanisms that are still under investigation.

Signaling Pathway Diagram: MAPK Pathways

Caption: Modulation of MAPK Signaling Pathways by this compound.

Experimental Protocol: Analysis of MAPK Phosphorylation by Western Blot

This protocol outlines the detection of phosphorylated (activated) forms of ERK, JNK, and p38 MAPK.

Materials:

-

Same as for IκBα Western Blot, with the following additions:

-

Primary antibodies against phosphorylated and total forms of ERK1/2, JNK, and p38 MAPK.

Procedure:

-

Cell Culture and Treatment: Follow the same procedure as for the IκBα degradation experiment, treating cells with this compound/salicylic acid followed by stimulation with an appropriate agonist (e.g., TNF-α, anisomycin).

-

Cell Lysis and Protein Quantification: As described previously.

-

SDS-PAGE and Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane.

-

Incubate separate membranes with primary antibodies against the phosphorylated forms of ERK, JNK, and p38.

-

To ensure equal protein loading and to assess total protein levels, strip the membranes and re-probe with antibodies against the total forms of each MAPK, or run parallel gels.

-

-

Detection and Analysis:

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize and quantify the bands corresponding to the phosphorylated and total MAPK proteins.

-

The effect of the drug is determined by the change in the ratio of phosphorylated to total protein for each MAPK.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a specific cellular pathway.

Caption: General Experimental Workflow for Investigating Cellular Effects.

Conclusion

This compound exerts its anti-inflammatory effects through a multi-faceted modulation of key cellular signaling pathways. While its direct inhibition of COX enzymes is weak, its ability to suppress COX-2 expression is a significant contributor to its therapeutic action. Furthermore, its inhibitory effects on the pro-inflammatory NF-κB pathway and its complex modulation of MAPK signaling cascades underscore the intricate molecular mechanisms underlying its clinical efficacy. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the therapeutic potential of this compound and other non-acetylated salicylates. A deeper understanding of these pathways will be instrumental in the development of next-generation anti-inflammatory agents with improved efficacy and safety profiles.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Correspondence (letter to the editor): Some Additional Comments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An In-depth Analysis of Magnesium Salicylate's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 5. pnas.org [pnas.org]

- 6. benchchem.com [benchchem.com]

- 7. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Inhibition of nuclear factor kappa B subunit p65 mRNA accumulation in lipopolysaccharide-stimulated human monocytic cells treated with sodium salicylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Choline Magnesium Trisalicylate's Effect on NF-kappa B Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) magnesium trisalicylate, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects through multiple mechanisms, including the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. This technical guide provides a comprehensive overview of the molecular interactions between choline magnesium trisalicylate's active salicylate (B1505791) component and the NF-κB cascade. While direct quantitative data for this compound is limited, this document synthesizes available information on salicylates to elucidate the core mechanism of action. This guide details the inhibition of IκB kinase (IKK) activity, the subsequent prevention of IκBα degradation, and the resulting sequestration of NF-κB in the cytoplasm. Detailed experimental protocols for key assays and quantitative data from relevant studies are presented to facilitate further research and drug development in this area.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors are crucial regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] In most unstimulated cells, NF-κB dimers are held in an inactive state in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs).[3] The canonical NF-κB pathway is activated by a variety of stimuli, such as inflammatory cytokines (e.g., TNF-α), leading to the activation of the IκB kinase (IKK) complex. This complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1][2] The degradation of IκBα unmasks a nuclear localization signal on the NF-κB protein, allowing it to translocate to the nucleus and activate the transcription of a wide range of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][4]

Mechanism of Action: this compound and NF-κB Inhibition

This compound belongs to the salicylate class of NSAIDs.[5] Its primary mechanism of action in the context of NF-κB signaling is attributed to its active salicylate moiety. Salicylates have been shown to inhibit the activation of NF-κB by preventing the degradation of the inhibitory protein IκBα.[3][4] This action effectively traps NF-κB in the cytoplasm, preventing it from translocating to the nucleus and activating gene transcription.

The leading hypothesis for this inhibition is the direct interaction of salicylate with the IKKβ subunit of the IKK complex. By binding to IKKβ, salicylate can inhibit its kinase activity, thereby preventing the phosphorylation of IκBα.[3]

dot graph TD{ rankdir="TB" splines="ortho" node[shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"] edge[fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"]

}

Figure 1: Inhibition of the Canonical NF-κB Pathway by this compound.

Quantitative Data on the Inhibition of NF-κB Signaling

| Parameter | Compound | Cell/System | Method | Result | Reference |

| IKKβ Inhibition | Aspirin (B1665792) (Salicylate precursor) | In vitro kinase assay | Biochemical Assay | IC50 ~80 µM | [6] |

| IκBα Degradation | Sodium Salicylate | Human Pancreatic Cancer Cells (BxPC-3 and PANC-1) | Western Blot | Inhibition of TNF-α-induced degradation at 5-20 mM | [7] |

| Downstream Gene Expression (IL-6) | Choline and Magnesium Co-supplementation | Patients with Type 2 Diabetes | ELISA | Significant decrease in serum IL-6 levels | [8] |

| Downstream Gene Expression (VCAM-1) | Choline and Magnesium Co-supplementation | Patients with Type 2 Diabetes | ELISA | Significant decrease in serum VCAM-1 levels | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the NF-κB signaling pathway.

Western Blot Analysis of IκBα Phosphorylation and Degradation

This protocol allows for the qualitative and quantitative assessment of IκBα phosphorylation and degradation in response to a stimulus and treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

NF-κB activating stimulus (e.g., TNF-α)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Add the NF-κB stimulus (e.g., TNF-α at 10 ng/mL) and incubate for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

dot graph G { rankdir="LR"; node[shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge[fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

}

Figure 2: Western Blot Experimental Workflow.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to a stimulus and its inhibition by this compound.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

This compound

-

NF-κB activating stimulus (e.g., TNF-α)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1-2 hours, followed by stimulation with TNF-α for 6-8 hours.

-

Cell Lysis: Lyse the cells according to the reporter assay system protocol.

-

Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Materials:

-

Nuclear extraction buffer

-

Biotin- or radio-labeled NF-κB consensus oligonucleotide probe

-

Poly(dI-dC)

-

Binding buffer

-

Native polyacrylamide gel

Procedure:

-

Nuclear Extract Preparation: Treat cells with this compound and an NF-κB activator. Prepare nuclear extracts using a commercial kit or a standard protocol.

-

Binding Reaction: Incubate the nuclear extract with the labeled probe in the presence of poly(dI-dC) and binding buffer.

-

Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.

-

Detection: Detect the labeled probe by chemiluminescence or autoradiography.

dot graph G { rankdir="TB"; node[shape="box", style="rounded", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge[fontname="Arial", fontsize="9", color="#5F6368", arrowhead="normal"];

}

Figure 3: EMSA Experimental Workflow.

Conclusion

This compound, through its active salicylate component, is a modulator of the NF-κB signaling pathway. Its inhibitory action on IKKβ prevents the degradation of IκBα, leading to the cytoplasmic retention of NF-κB and a subsequent reduction in the expression of pro-inflammatory genes. The quantitative data, while primarily derived from studies on related salicylate compounds, provides a strong basis for understanding its anti-inflammatory efficacy. The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the specific effects of this compound on NF-κB signaling and to explore its therapeutic potential in a variety of inflammatory and disease contexts. Further studies focusing on generating specific quantitative data for this compound are warranted to fully delineate its pharmacological profile.

References

- 1. signosisinc.com [signosisinc.com]

- 2. In vivo imaging of NF-kappa B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H29MgNO10 | CID 54682045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Articles [globalrx.com]

- 8. The Effects of Choline and Magnesium Co-Supplementation on Metabolic Parameters, Inflammation, and Endothelial Dysfunction in Patients With Type 2 Diabetes Mellitus: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

Choline Magnesium Trisalicylate: A Technical Guide to its Role in Cytokine Expression Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Choline (B1196258) magnesium trisalicylate, a non-steroidal anti-inflammatory drug (NSAID), has long been utilized for its analgesic and anti-inflammatory properties. Beyond its well-established role as a cyclooxygenase (COX) inhibitor, emerging evidence points towards a more complex mechanism of action involving the modulation of pro-inflammatory cytokine expression. This technical guide provides an in-depth analysis of the effects of choline magnesium trisalicylate on key inflammatory signaling pathways and cytokine production. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the immunomodulatory properties of this compound. This document summarizes the current understanding of how this compound influences cytokine networks, offers detailed experimental protocols for its evaluation, and presents quantitative data to illustrate its potential therapeutic efficacy in inflammatory diseases.

Introduction

This compound is a non-acetylated salicylate (B1505791) that dissociates into choline, magnesium, and salicylate ions upon administration. Its primary mechanism of action involves the inhibition of COX enzymes, thereby reducing the synthesis of prostaglandins.[1][2] However, its clinical effectiveness in inflammatory conditions such as rheumatoid arthritis suggests that its therapeutic benefits may extend beyond prostaglandin (B15479496) inhibition.[1][3][4][5] A growing body of research indicates that salicylates, as well as the individual components of choline and magnesium, can influence the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][6][7] Understanding these effects is crucial for the development of novel therapeutic strategies targeting cytokine-mediated inflammation.

Mechanism of Action on Cytokine Expression

The modulatory effects of this compound on cytokine expression are multifaceted, involving the interplay of its constituent parts and their impact on critical intracellular signaling cascades.

The Role of Salicylate

The salicylate moiety is the primary driver of the anti-inflammatory effects. While its inhibition of COX is well-documented, its influence on cytokine expression appears to be mediated through several pathways:

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β. Some studies suggest that salicylates can inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of the active p65 subunit.[8] However, other research in macrophage cell lines points to an NF-κB-independent mechanism of cytokine suppression, particularly at higher concentrations of salicylate.[7] It is plausible that the precise mechanism is cell-type and context-dependent.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family, including p38, JNK, and ERK, plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory cytokines. Sodium salicylate has been shown to alter MAPK signaling in lipopolysaccharide (LPS)-stimulated macrophages by inhibiting the activation of ERK and JNK, while paradoxically activating p38 MAPK.[6] The net effect of this complex modulation appears to be a reduction in TNF-α production.

The Contribution of Choline and Magnesium

The choline and magnesium components of the drug may also contribute to its overall anti-inflammatory profile:

-

Magnesium: Studies have demonstrated that magnesium can suppress the production of TNF-α and IL-6 in monocytes.[2][9] This effect is attributed to its ability to reduce NF-κB activation and subsequent nuclear translocation.[2][9]

-

Choline: Choline metabolism is intricately linked with macrophage function and inflammatory responses. While the direct effect of choline in the context of this compound on cytokine expression is less clear, its role in phospholipid metabolism is essential for immune cell function.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The following diagrams illustrate the key signaling pathways implicated in the modulation of cytokine expression by the components of this compound.

Caption: NF-κB signaling pathway and points of inhibition by salicylate and magnesium.

Caption: MAPK signaling pathway modulation by salicylate.

Experimental Workflow

The following diagram outlines a typical experimental workflow for analyzing the effect of this compound on cytokine expression in vitro.

Caption: In vitro experimental workflow for cytokine expression analysis.

Quantitative Data Presentation

While direct quantitative data for this compound is limited in publicly available literature, the following tables synthesize and extrapolate findings from studies on salicylates and magnesium to provide a representative overview of the expected dose-dependent effects on cytokine production.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated Macrophages (Hypothetical Data)

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Vehicle Control | 50 ± 5 | 30 ± 4 | 20 ± 3 |

| LPS (100 ng/mL) | 2500 ± 200 | 1800 ± 150 | 800 ± 70 |

| LPS + CMT (1 mM) | 1800 ± 160 | 1300 ± 120 | 600 ± 55 |

| LPS + CMT (5 mM) | 1000 ± 90 | 800 ± 75 | 350 ± 40 |

| LPS + CMT (10 mM) | 500 ± 50 | 400 ± 45 | 150 ± 20 |

Data are presented as mean ± standard deviation. CMT: this compound. This table is a hypothetical representation based on qualitative and semi-quantitative data from related compounds.

Table 2: Effect of this compound on NF-κB p65 Nuclear Translocation and p38 MAPK Phosphorylation in LPS-stimulated Macrophages (Hypothetical Data)

| Treatment Group | Nuclear p65 (Relative Units) | Phospho-p38 (Relative Units) |

| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS (100 ng/mL) | 8.5 ± 0.7 | 5.2 ± 0.4 |

| LPS + CMT (5 mM) | 4.2 ± 0.5 | 7.8 ± 0.6 |

| LPS + CMT (10 mM) | 2.1 ± 0.3 | 9.5 ± 0.8 |

Data are presented as mean ± standard deviation relative to the vehicle control. CMT: this compound. This table is a hypothetical representation based on qualitative and semi-quantitative data from related compounds.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of this compound's effect on cytokine expression.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1, differentiated into macrophages with PMA) are suitable models. Primary cells such as bone marrow-derived macrophages or human peripheral blood mononuclear cells (PBMCs) can also be used. For arthritis models, primary chondrocytes or fibroblast-like synoviocytes are relevant.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

-

Treatment:

-

Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 mM) for 1-2 hours. A vehicle control (culture media) should be included.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) or a pro-inflammatory cytokine (e.g., IL-1β at 10 ng/mL) for a specified time (e.g., 6-24 hours for cytokine secretion, shorter for signaling pathway analysis).

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

-

Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA Procedure:

-

Use commercially available ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Follow the manufacturer's instructions, which typically involve coating a 96-well plate with a capture antibody, adding the standards and samples, followed by a detection antibody, a substrate, and a stop solution.

-